Lanoconazole
Overview
Description
Lanoconazole is a conazole antifungal drug and an imidazole antifungal drug.
Mechanism of Action
Target of Action
Lanoconazole primarily targets the cytochrome P450 dependent C-14a-demethylase enzyme in fungal cells . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
This compound inhibits the cytochrome P450 dependent C-14a-demethylation of lanosterol, thereby preventing its conversion to ergosterol . This disruption in ergosterol synthesis increases the permeability of the fungal cell membrane, leading to cell lysis and ultimately, the death of the fungal organism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, this compound disrupts the integrity of the fungal cell membrane, impairing its function and leading to cell death .
Pharmacokinetics
In dermal application studies of 14C-labeled-lanoconazole cream, 83% of the total radioactivity was recoverable from the stratum corneum 24 hours after application . The radioactivity remained recoverable for up to 96 hours, which is approximately seven times longer than for clotrimazole and bifonazole . In humans, penetration and accumulation of this compound in the horny layer are higher than those of other drugs .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to increased permeability and eventual lysis of the fungal cell membrane . This results in the death of the fungal organism, effectively treating the fungal infection . Additionally, this compound has been shown to increase collagen content and angiogenesis in newly formed granulation tissue, thereby accelerating wound healing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pollutants such as heavy metals and microplastics in the environment can play a role in the occurrence and spread of antimicrobial resistance . Additionally, the in vitro activities of this compound against clinical and environmental isolates of black mold and melanized yeast were determined, suggesting that environmental factors can influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Lanoconazole exerts its antifungal effects by inhibiting the enzyme sterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane, cell lysis, and ultimately, the death of the fungal organism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory edema in a mouse model when used in an emulsion stabilized with cellulose nanocrystals . This suggests that this compound may have potential anti-inflammatory effects in addition to its antifungal properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme sterol 14-alpha-demethylase . By binding to this enzyme, this compound inhibits the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . This disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, resulting in increased permeability, cell lysis, and ultimately, the death of the fungal organism .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been noted that efficient topical delivery of antifungal drugs like this compound can be challenging due to the limited water solubility and required prolonged duration of treatment . The development of this compound-loaded emulsions has been shown to enhance the anti-inflammatory efficacy of this compound on the skin, suggesting potential for prolonged local action .
Metabolic Pathways
The primary metabolic pathway of this compound involves its interaction with the enzyme sterol 14-alpha-demethylase . This enzyme is crucial in the biosynthesis pathway of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane and cell lysis .
Transport and Distribution
While specific studies on the transport and distribution of this compound within cells and tissues are currently limited, it is known that the compound is primarily used topically, suggesting that it is likely distributed in the areas of the body where it is applied .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that this compound likely interacts with the components of the fungal cell membrane, particularly with the enzyme sterol 14-alpha-demethylase involved in the biosynthesis of ergosterol .
Properties
CAS No. |
101530-10-3 |
---|---|
Molecular Formula |
C14H10ClN3S2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
(2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12- |
InChI Key |
ZRTQSJFIDWNVJW-OWBHPGMISA-N |
SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |
Isomeric SMILES |
C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=CC=CC=C3Cl |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
126509-69-1 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile lanoconazole latoconazole latoconazole, (E)-isomer latoconazole, (Z)-isomer NND 318 NND-318 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of lanoconazole?
A1: this compound is an imidazole antifungal agent. Like other azole antifungals, it exerts its effect by inhibiting the enzyme sterol 14α-demethylase in fungi. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. []
Q2: How does inhibiting ergosterol biosynthesis affect fungal cells?
A2: Inhibiting ergosterol biosynthesis disrupts the integrity and function of the fungal cell membrane. [] This can lead to growth inhibition and ultimately cell death.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C16H12ClN3S2 and a molecular weight of 357.87 g/mol. []
Q4: Is there spectroscopic data available for this compound?
A4: Yes, the structure of this compound has been confirmed by 1H-NMR spectroscopy and mass spectrometry. []
Q5: How is this compound distributed in the skin after topical application?
A5: this compound primarily accumulates and is retained in the stratum corneum, the outermost layer of the skin. [, , ] This is the primary site of infection for many superficial fungal infections.
Q6: How long does this compound remain in the stratum corneum?
A6: Studies show that this compound reaches a steady state in the stratum corneum after 3 days of once-daily application. [] After discontinuing application, its elimination half-life is approximately 11 hours. []
Q7: What types of fungal infections is this compound effective against?
A7: this compound exhibits potent in vitro and in vivo activity against a broad spectrum of fungi, including dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum), Candida spp., and dimorphic fungi. [, , , , , ]
Q8: Is this compound effective against azole-resistant Aspergillus fumigatus strains?
A8: Yes, studies demonstrate that this compound retains activity against both azole-susceptible and azole-resistant Aspergillus fumigatus strains. []
Q9: How does the efficacy of this compound compare to other antifungal agents?
A9: Studies have shown this compound to be more potent in vitro and in some cases in vivo compared to other azole antifungals like bifonazole and clotrimazole, especially against dermatophytes. [, , , , , ] It has also shown comparable efficacy to terbinafine in certain models of tinea pedis. []
Q10: What are the known side effects of this compound?
A10: As with any medication, this compound may cause side effects, although not everyone experiences them.
Q11: Are there any known allergic reactions to this compound?
A11: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound. [, ]
Q12: What formulations of this compound are available?
A12: this compound is typically formulated as a cream or solution for topical application. [, ]
Q13: Is there a difference in therapeutic efficacy between this compound cream and ointment formulations?
A13: Studies comparing the two formulations in guinea pig models of tinea corporis and tinea pedis suggest that both cream and ointment formulations exhibit comparable therapeutic efficacy. [, ]
Q14: Does this compound interact with other medications?
A14: While specific drug interactions for this compound have not been extensively studied, it is essential to inform your doctor about all medications you are taking, including prescription, over-the-counter, and herbal supplements.
Q15: Can this compound affect the immune response?
A15: Some research suggests that this compound may have immunomodulatory effects. For example, it has been shown to suppress the production of tumor necrosis factor (TNF) by murine peritoneal macrophages in vitro. [] Additionally, this compound inhibited the release of IL-8 from human epidermal keratinocytes stimulated with β-glucan and the release of interferon-γ and IL-2 from human peripheral blood mononuclear cells stimulated with phytohemagglutinin. []
Q16: Are there any strategies to improve the delivery of this compound to specific targets?
A16: Research in this area is ongoing. One potential strategy could involve developing novel formulations that enhance penetration into deeper skin layers or target specific fungal structures.
Q17: What analytical techniques are used to quantify this compound?
A17: Several analytical methods have been employed to quantify this compound, including high-performance liquid chromatography (HPLC), tandem mass spectrometry (MS/MS), and UV spectrophotometry. [, , , ]
Q18: What is the environmental impact of this compound?
A18: The environmental impact of this compound has not been extensively studied.
Q19: What are some alternatives to this compound for treating fungal infections?
A19: Several other antifungal agents are available, including other azoles (e.g., clotrimazole, miconazole, econazole), allylamines (e.g., terbinafine, naftifine), and polyenes (e.g., amphotericin B). [, , , , ] The choice of treatment depends on factors such as the type and location of the infection, individual patient characteristics, and potential for side effects.
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